

Application Notes and Protocols for Nitric Oxide Measurement Using the Griess Reaction

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: YZ51

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Introduction

Nitric oxide (NO) is a pleiotropic signaling molecule involved in a vast array of physiological and pathophysiological processes, including vasodilation, neurotransmission, and the immune response. Due to its short half-life, direct measurement of NO is challenging. A common and well-established indirect method is the quantification of its stable breakdown products, nitrite (NO_2^-) and nitrate (NO_3^-). The Griess reaction is a straightforward and cost-effective colorimetric assay for measuring nitrite concentrations in various biological samples.^{[1][2]} This application note provides a detailed protocol for the determination of nitric oxide production using the Griess reaction, including sample preparation, reagent formulation, and data analysis.

The Griess reaction, first described by Peter Griess in 1858, is a two-step diazotization reaction.^{[3][4]} In an acidic environment, nitrite reacts with a diazotizing reagent, typically sulfanilamide, to form a transient diazonium salt.^{[5][6]} This intermediate then couples with N-(1-naphthyl)ethylenediamine (NED) to produce a stable, colored azo compound.^{[5][6]} The intensity of the resulting pink-red color is directly proportional to the nitrite concentration and can be quantified spectrophotometrically at approximately 540 nm.^{[1][6]}

To measure the total nitric oxide production, which includes both nitrite and nitrate, a preliminary step is required to reduce nitrate to nitrite. This is commonly achieved using nitrate reductase or a chemical reducing agent such as vanadium(III) chloride.^{[5][7][8][9]}

Quantitative Data Summary

The performance of the Griess assay can vary depending on the specific reagents and protocols used. The following tables summarize typical quantitative data for commercially available Griess reaction assay kits.

Table 1: Assay Performance Characteristics

Parameter	Typical Value	Source(s)
Detection Method	Colorimetric	[1][2]
Wavelength	540 - 570 nm	[1][6][8][10]
Lower Limit of Detection	0.5 - 2.5 μ M	[1][3][11]
Linear Range	1 - 100 μ M	[12][13]
Sample Types	Cell culture supernatants, serum, plasma, urine, saliva, tissue homogenates	[5][7][8][14]

Table 2: Typical Nitrite Concentrations in Biological Samples

Sample Type	Typical Concentration Range	Source(s)
Human Serum/Plasma	~2 μ M	[14]
Human Urine	1 - 20 μ M	[14]

Experimental Protocols

This section provides detailed methodologies for measuring nitrite and total nitric oxide (nitrite + nitrate) in biological samples.

Materials and Reagents

- Griess Reagent A (Sulfanilamide Solution): 1% (w/v) sulfanilamide in 5% phosphoric acid.[2]

- Griess Reagent B (NED Solution): 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in deionized water.[2]
- Nitrite Standard Stock Solution: 100 mM sodium nitrite (NaNO₂) in deionized water.[10][14]
- Nitrate Reductase: (For total NO measurement)
- NADPH: (For total NO measurement)
- Sample Deproteinization: 10 kDa molecular weight cut-off (MWCO) spin filters.[7][14]
- Equipment:
 - Spectrophotometric multiwell plate reader
 - Clear, flat-bottom 96-well plates
 - Pipetting devices and accessories
 - Refrigerated microcentrifuge

Sample Preparation

Proper sample preparation is critical to avoid interference from proteins and other substances.

- Cell Culture Supernatants: Centrifuge to remove any cells or debris. The supernatant can typically be used directly.
- Serum and Plasma: To remove proteins, use a 10 kDa MWCO spin filter.[7][14] Centrifuge the sample according to the filter manufacturer's instructions. The protein-free ultrafiltrate is used for the assay.
- Urine: Dilute samples (e.g., 1:10) with the assay buffer to ensure the nitrite concentration falls within the linear range of the standard curve.[10][14]
- Tissue Homogenates: Homogenize the tissue in an appropriate buffer on ice. Centrifuge the homogenate at high speed (e.g., 10,000 x g for 15 minutes at 4°C) and collect the supernatant.[7] Deproteinization with a spin filter may be necessary.

Protocol 1: Measurement of Nitrite

This protocol is for the direct measurement of nitrite in prepared samples.

- Prepare Nitrite Standards:
 - Prepare a 1 mM working solution of sodium nitrite by diluting the 100 mM stock solution.
 - Perform serial dilutions of the 1 mM working solution in the same medium as the samples (e.g., cell culture medium or assay buffer) to create a standard curve (e.g., 100, 50, 25, 12.5, 6.25, 3.125, and 0 μ M).
- Assay Procedure:
 - Pipette 50 μ L of each standard and sample into separate wells of a 96-well plate.
 - Add 50 μ L of Griess Reagent A (Sulfanilamide Solution) to each well.
 - Incubate for 5-10 minutes at room temperature, protected from light.
 - Add 50 μ L of Griess Reagent B (NED Solution) to each well.
 - Incubate for another 5-10 minutes at room temperature, protected from light. A purple/magenta color will develop.[2]
- Absorbance Measurement:
 - Measure the absorbance at 540 nm using a microplate reader.
- Data Analysis:
 - Subtract the absorbance of the blank (0 μ M standard) from all other readings.
 - Plot the absorbance values of the standards against their known concentrations to generate a standard curve.
 - Determine the nitrite concentration in the unknown samples by interpolating their absorbance values from the standard curve.

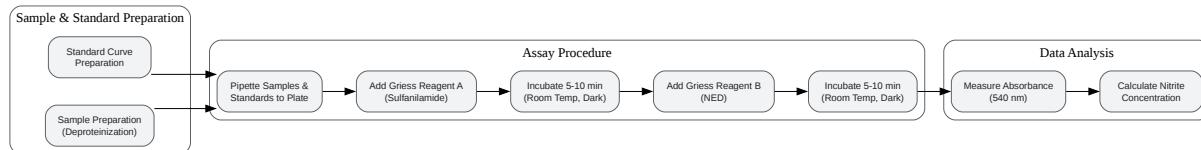
Protocol 2: Measurement of Total Nitric Oxide (Nitrite + Nitrate)

This protocol includes a nitrate reduction step before the Griess reaction.

- Prepare Nitrate Standards:
 - Prepare a nitrate standard curve in the same manner as the nitrite standards, using sodium nitrate as the standard.
- Nitrate Reduction:
 - To 50 μ L of each standard and sample in the wells of a 96-well plate, add the nitrate reduction solution. This typically includes nitrate reductase and its cofactor, NADPH.^[8] The specific volumes and concentrations will depend on the source of the enzyme. Follow the manufacturer's instructions.
 - Incubate for the recommended time and temperature (e.g., 30 minutes at 37°C) to allow for the conversion of nitrate to nitrite.^[8]
- Griess Reaction:
 - Following the nitrate reduction step, proceed with the addition of Griess Reagents A and B as described in Protocol 1, steps 2-4.
- Calculation of Nitrate Concentration:
 - The total nitrite concentration (from both the original nitrite and the reduced nitrate) is determined from the standard curve.
 - To determine the original nitrate concentration, subtract the nitrite concentration measured using Protocol 1 from the total nitrite concentration measured in this protocol.

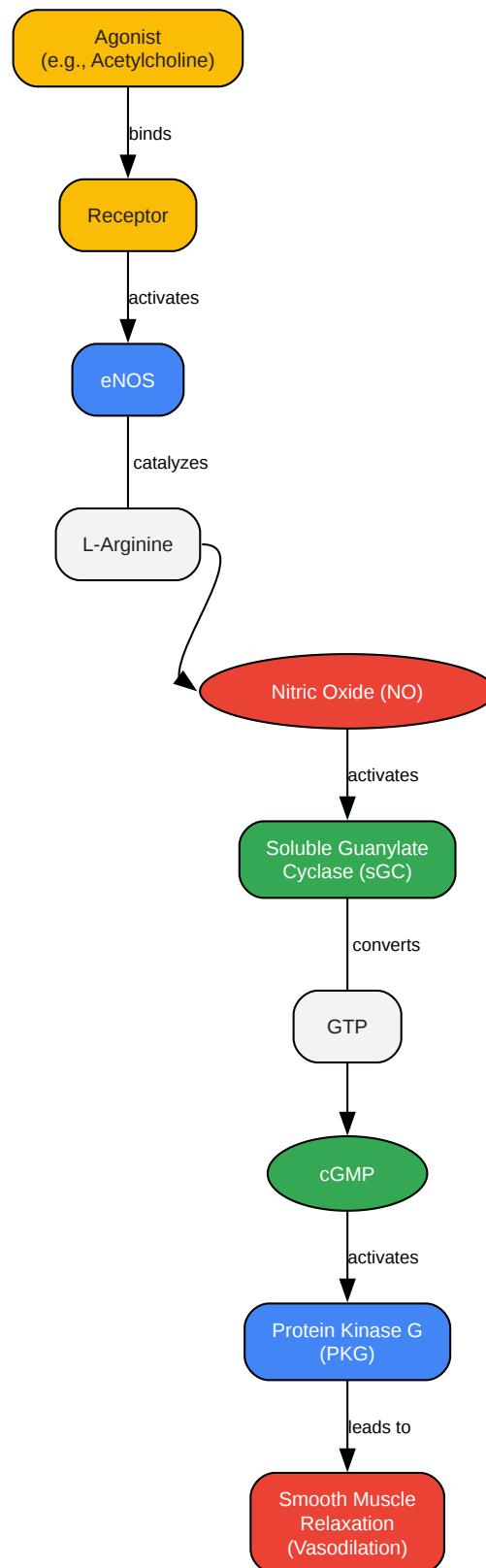
Visualization of Workflows and Pathways

Griess Reaction Workflow

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Caption: Workflow for Nitric Oxide Measurement using the Griess Reaction.

Nitric Oxide Signaling Pathway Leading to Vasodilation

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Caption: Simplified Nitric Oxide (NO) signaling pathway in vasodilation.

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- To cite this document: BenchChem. [Application Notes and Protocols for Nitric Oxide Measurement Using the Griess Reaction]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15602075#ys-51-griess-reaction-protocol-for-nitric-oxide-measurement>]

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